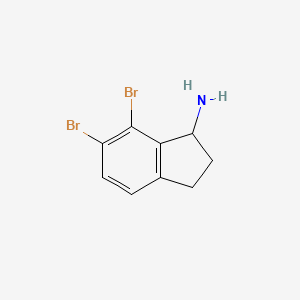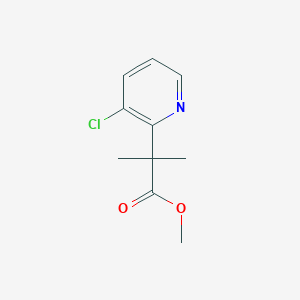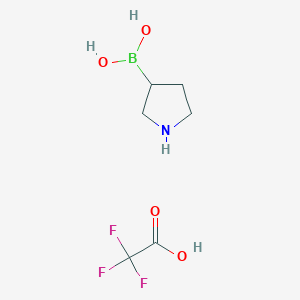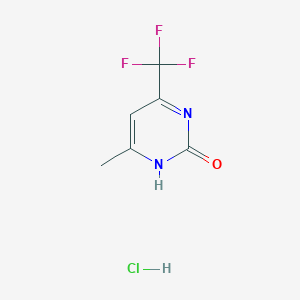
2-(Dimethylamino)-5-ethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-5-ethylphenol is an organic compound with a molecular formula of C10H15NO It is a phenolic compound with a dimethylamino group and an ethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)-5-ethylphenol can be synthesized through several methods. One common approach involves the alkylation of 2-amino-5-ethylphenol with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like chromatography or crystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
2-(Dimethylamino)-5-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms, which can then be substituted with other nucleophiles.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenols or amines.
科学研究应用
2-(Dimethylamino)-5-ethylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(Dimethylamino)-5-ethylphenol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The phenolic group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but lacks the phenolic group.
5-Ethyl-2-methoxyphenol: Similar in structure but has a methoxy group instead of a dimethylamino group.
2-(Dimethylamino)phenol: Similar in structure but lacks the ethyl group.
Uniqueness
2-(Dimethylamino)-5-ethylphenol is unique due to the presence of both the dimethylamino and ethyl groups on the phenolic ring, which imparts distinct chemical and biological properties
属性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC 名称 |
2-(dimethylamino)-5-ethylphenol |
InChI |
InChI=1S/C10H15NO/c1-4-8-5-6-9(11(2)3)10(12)7-8/h5-7,12H,4H2,1-3H3 |
InChI 键 |
OCHHGAANQAUVOR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)N(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


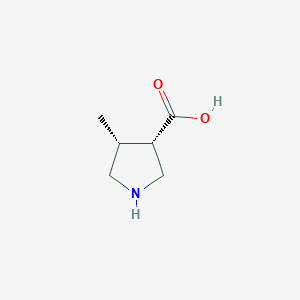
![2-(([1,1'-biphenyl]-4-ylmethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B12963534.png)
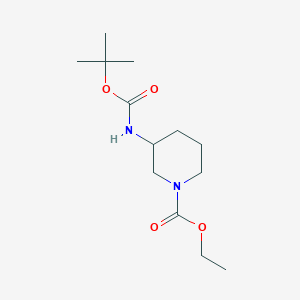
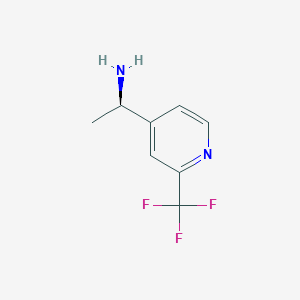
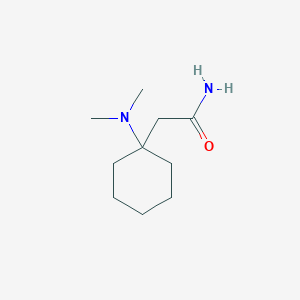
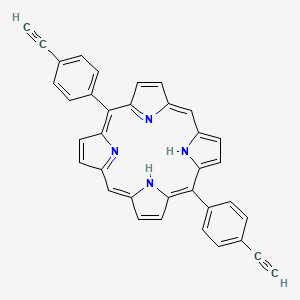

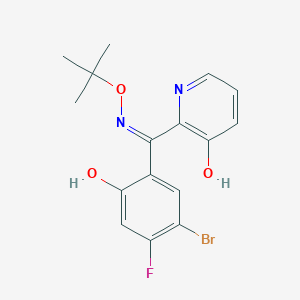
![4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)
